N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-7-8-14-19-16(20-17(23)21(14)10-12)24-11-15(22)18-9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQZYQAXYCSQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with chloroacetamide under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Different benzyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridotriazine ring system. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural homology with several acetamide derivatives, differing primarily in the substituents attached to the sulfur atom and the heterocyclic core. Key analogs include:
Key Observations :
- Thioether vs.
- Heterocyclic Core: The pyrido[1,2-a][1,3,5]triazinone system introduces a rigid, planar structure distinct from benzooxazinones () or pyrimidinones (), which could affect π-π stacking interactions in protein binding .
- Substituent Effects: The 7-methyl group on the pyridotriazinone ring may induce steric hindrance, differentiating it from unsubstituted analogs.
Crystallographic and Conformational Features
- Hydrogen Bonding : Similar to N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (), the target compound likely forms N–H···O hydrogen bonds between the acetamide NH and carbonyl oxygen, stabilizing crystal packing .
- Ring Conformations: The pyrido[1,2-a][1,3,5]triazinone core is expected to adopt a planar conformation due to aromaticity, contrasting with the chair conformation of cyclohexyl substituents in related structures .
Biological Activity
N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrido-triazine structure linked to a benzyl acetate moiety. The molecular formula is , with a molecular weight of 354.43 g/mol. Its structure includes a sulfanyl group, which is significant for its reactivity and biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Conventional Organic Synthesis : Involves multi-step reactions utilizing available reagents.
- Microwave Irradiation : A modern technique that enhances reaction rates and yields.
These methods allow for the exploration of different synthetic pathways to optimize the yield and purity of the compound .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Specifically:
- Activity Against Bacteria : Preliminary studies have shown promising results against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated notable cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | Cytotoxicity Level |
|---|---|---|
| N-benzyl-acetamide | MCF-7 | High |
| Cisplatin | MCF-7 | Reference |
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
- Antiviral Activities : Research on triazole derivatives indicates that similar compounds exhibit antiviral properties that could be harnessed in therapeutic applications .
- Antioxidant Properties : Compounds derived from triazine frameworks have shown antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Enzymatic Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, making them candidates for further investigation in cancer therapy .
Q & A
Q. What analytical methods resolve discrepancies in purity assessments?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC, LC-MS, and ¹H NMR for cross-validation.
- For Impurity Identification : Use preparative TLC to isolate byproducts followed by HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
